N-(3-methylphenyl)-2-phenylpropanamide, also known as 2-amino-N-(3-methylphenyl)-3-phenylpropanamide, is a compound of significant interest in organic chemistry and medicinal research. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound is notable for its potential applications in drug development and as a building block in synthetic organic chemistry.
The compound can be synthesized from commercially available starting materials such as benzylamine and benzaldehyde, along with m-toluidine. Its structural characteristics and properties have been documented in various scientific studies, indicating its relevance in both academic and industrial contexts .
N-(3-methylphenyl)-2-phenylpropanamide is classified under the following categories:
The synthesis of N-(3-methylphenyl)-2-phenylpropanamide typically involves several key steps:
Industrial production methods may employ optimized versions of these synthetic routes, focusing on scalability and cost-effectiveness. Techniques like continuous flow synthesis and green chemistry principles are often utilized to enhance efficiency and minimize environmental impact .
The molecular structure of N-(3-methylphenyl)-2-phenylpropanamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 2-amino-N-(3-methylphenyl)-3-phenylpropanamide |
| InChI | InChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3,(H,18,19) |
N-(3-methylphenyl)-2-phenylpropanamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(3-methylphenyl)-2-phenylpropanamide primarily relates to its interactions with biological receptors. It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions. Its structural features allow it to bind effectively to target proteins, influencing various biological pathways .
N-(3-methylphenyl)-2-phenylpropanamide exhibits the following physical properties:
Key chemical properties include:
The compound's stability under different pH conditions and temperatures has been noted, indicating its robustness for various applications .
N-(3-methylphenyl)-2-phenylpropanamide has diverse applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: